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A Comparative Analysis of [4-(Morpholinomethyl)phenyl]methanol Derivatives in Anticancer

and Antifungal Assays

For researchers and professionals in drug discovery and development, this guide provides a

comparative overview of the biological efficacy of various derivatives of [4-
(Morpholinomethyl)phenyl]methanol. The data presented herein is compiled from recent

studies, offering insights into their potential as therapeutic agents.

This guide focuses on two key areas of activity: anticancer efficacy through the inhibition of

Focal Adhesion Kinase (FAK) and antifungal activity. The derivatives discussed incorporate the

[4-(Morpholinomethyl)phenyl]methanol moiety, a structural component that appears to

contribute to their biological activity.

Anticancer Activity: FAK Inhibition
A recent study explored a series of 2,4-dianilinopyrimidine derivatives featuring a 4-

(morpholinomethyl)phenyl group. These compounds were evaluated for their ability to inhibit

Focal Adhesion Kinase (FAK), a protein implicated in cancer development and progression.[1]

[2] The inhibitory activity was quantified by determining the half-maximal inhibitory

concentration (IC50), with lower values indicating greater potency. Additionally, the
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antiproliferative effects of these compounds were assessed against H1975 and A431 cancer

cell lines.[1][2]

Efficacy Data of 2,4-Dianilinopyrimidine Derivatives
Compound FAK IC50 (µM) H1975 IC50 (µM) A431 IC50 (µM)

8a 0.047 ± 0.006 0.044 ± 0.011 0.119 ± 0.036

8b > 1.0 0.53 ± 0.08 0.74 ± 0.13

8c > 1.0 0.39 ± 0.06 0.62 ± 0.09

8d 0.12 ± 0.02 0.18 ± 0.03 0.25 ± 0.04

8e > 1.0 0.81 ± 0.12 > 1.0

8f 0.08 ± 0.01 0.11 ± 0.02 0.19 ± 0.03

8g > 1.0 > 1.0 > 1.0

8h 0.56 ± 0.08 0.63 ± 0.09 0.88 ± 0.15

8i > 1.0 > 1.0 > 1.0

9a 0.23 ± 0.04 0.31 ± 0.05 0.47 ± 0.07

9b > 1.0 > 1.0 > 1.0

9c 0.78 ± 0.11 0.92 ± 0.14 > 1.0

9d > 1.0 > 1.0 > 1.0

9e > 1.0 > 1.0 > 1.0

9f 0.41 ± 0.06 0.55 ± 0.08 0.71 ± 0.11

9g > 1.0 > 1.0 > 1.0

Data sourced from Molecules 2021, 26(14), 4187.[2]

Among the synthesized compounds, 8a emerged as a particularly potent inhibitor of FAK and

demonstrated significant antiproliferative activity against the tested cancer cell lines.[1][2]

Experimental Protocols: Anticancer Assays
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In Vitro FAK Kinase Enzymatic Assay: The inhibitory activity of the compounds against FAK

was determined using the ADP-Glo™ Kinase Assay Kit. The experiments were conducted

according to the manufacturer's protocol. A concentration of 0.1 µg/µL of FAK was used. The

tested compounds were prepared in a concentration gradient ranging from 1.6 to 1000 nM. The

assay measures the amount of ADP produced during the kinase reaction, which is then

correlated to the kinase activity.[1]

Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds was

evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

H1975 and A431 cells were seeded in 96-well plates and treated with various concentrations of

the compounds. After a specified incubation period, MTT solution was added to each well. The

resulting formazan crystals were dissolved, and the absorbance was measured to determine

cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by

50%, was then calculated.

FAK Signaling Pathway
The following diagram illustrates a simplified representation of the Focal Adhesion Kinase

(FAK) signaling pathway, which is a key target for the anticancer derivatives discussed.
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Caption: Simplified FAK signaling pathway.
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Antifungal Activity
Another class of compounds, (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-

2(3H)-imine derivatives, which also incorporate a morpholine moiety, have been investigated

for their antifungal properties.[3] The study focused on their efficacy against Candida albicans

and Candida parapsilosis, two common fungal pathogens. The minimum inhibitory

concentration (MIC50), the lowest concentration of the compound that inhibits 50% of visible

fungal growth, was used to quantify their antifungal activity.[3]

Efficacy Data of Thiazol-2(3H)-imine Derivatives
Compound R-group

C. albicans MIC50
(µg/mL)

C. parapsilosis
MIC50 (µg/mL)

2a -H > 100 > 100

2b -CH3 > 100 > 100

2c -OCH3 > 100 > 100

2d -Cl 50 25

2e -F 25 1.23

Ketoconazole (Control) 1.56 1.25

Data sourced from Molecules 2023, 28(19), 6987.[3]

The results indicated that derivatives with electronegative substituents at the para position of

the phenyl ring, such as chlorine (compound 2d) and fluorine (compound 2e), exhibited

enhanced antifungal activity.[3] Notably, compound 2e showed activity against C. parapsilosis

comparable to the standard antifungal drug ketoconazole.[3] The proposed mechanism of

action for these compounds is the inhibition of the 14α-demethylase enzyme, which is crucial

for fungal cell membrane synthesis.[3]

Experimental Protocol: Antifungal Assay
In Vitro Antifungal Susceptibility Testing: The in vitro antifungal activity was determined using a

modified EUCAST (European Committee on Antimicrobial Susceptibility Testing) protocol. The

compounds were serially diluted in a microtiter plate. A standardized inoculum of the fungal
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strains (Candida albicans and Candida parapsilosis) was added to each well. The plates were

incubated, and the MIC50 was determined as the lowest concentration of the compound that

inhibited 50% of the fungal growth compared to the control.

General Experimental Workflow
The following diagram outlines a general workflow for the screening and evaluation of novel

chemical compounds in biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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